molecular formula C24H23NO4 B3987139 2,3-dimethylphenyl 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate

2,3-dimethylphenyl 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate

Cat. No.: B3987139
M. Wt: 389.4 g/mol
InChI Key: AEXPYZDMECCBIM-UHFFFAOYSA-N
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Description

2,3-dimethylphenyl 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate is an organic compound with a complex structure that includes a benzoate ester and a methanoisoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethylphenyl 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate typically involves multi-step organic reactions. One common approach is the esterification of 2,3-dimethylphenol with 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,3-dimethylphenyl 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, where halogens or other substituents can be introduced using reagents like halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., sodium methoxide)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Halogenated derivatives, substituted aromatic compounds

Scientific Research Applications

2,3-dimethylphenyl 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-dimethylphenyl 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-dimethylphenyl 3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate
  • (2S)-2-[(3aR,4R,7S,7aS)-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl]propanoic acid

Uniqueness

Compared to similar compounds, 2,3-dimethylphenyl 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate stands out due to its specific structural features, such as the presence of both a benzoate ester and a methanoisoindole moiety

Properties

IUPAC Name

(2,3-dimethylphenyl) 3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO4/c1-13-5-3-8-19(14(13)2)29-24(28)17-6-4-7-18(12-17)25-22(26)20-15-9-10-16(11-15)21(20)23(25)27/h3-8,12,15-16,20-21H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEXPYZDMECCBIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC(=O)C2=CC(=CC=C2)N3C(=O)C4C5CCC(C5)C4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,3-dimethylphenyl 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate
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2,3-dimethylphenyl 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate
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2,3-dimethylphenyl 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate
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2,3-dimethylphenyl 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate
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2,3-dimethylphenyl 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate
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2,3-dimethylphenyl 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate

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